2-Fluorohex-5-ynoic acid

Description

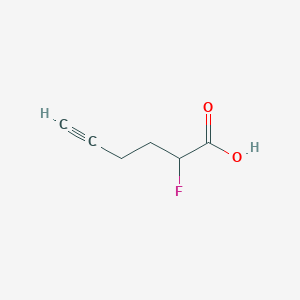

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7FO2 |

|---|---|

Molecular Weight |

130.12 g/mol |

IUPAC Name |

2-fluorohex-5-ynoic acid |

InChI |

InChI=1S/C6H7FO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4H2,(H,8,9) |

InChI Key |

SHYKYPAJOVBVHR-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluorohex 5 Ynoic Acid and Its Chiral Derivatives

Direct Synthetic Routes to 2-Fluorohex-5-ynoic Acid

Direct synthesis of this compound has been successfully achieved through a multistep sequence starting from a protected precursor. This method allows for the controlled introduction of the fluorine atom at the C2 position.

Multistep Synthesis from Precursors (e.g., 2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester)

A documented synthesis of this compound commences with the precursor 2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester. prepchem.com This starting material already contains the essential carbon skeleton and the fluorine atom at the desired position, simplifying the subsequent transformations. The synthesis involves the sequential removal of the acetyl and trimethylsilyl protecting groups, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.

Key Synthetic Steps and Intermediate Transformations

The conversion of 2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester to this compound involves a series of key steps. prepchem.com The process begins with the treatment of the starting ester with sodium ethoxide in ethanol. This step facilitates the removal of the acetyl group. Following this, sodium hydroxide is added to hydrolyze the ethyl ester and cleave the trimethylsilyl group from the alkyne. The reaction mixture is then subjected to an acidic workup to protonate the carboxylate and yield the crude this compound. Final purification is achieved by vacuum distillation, affording the product as a pale yellow liquid. prepchem.com

Table 1: Key Reagents and Conditions for the Synthesis of this compound prepchem.com

| Step | Reagents | Solvent | Reaction Time |

| Deacetylation | 2.65M Sodium ethoxide | Ethanol | 18 hours |

| Ester Hydrolysis & Desilylation | 4N Sodium hydroxide | Ethanol | 6 hours |

| Workup | Dilute hydrochloric acid, Ethyl ether | N/A | N/A |

| Purification | Vacuum distillation | N/A | N/A |

Stereoselective Synthesis of this compound

The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule. While a specific stereoselective synthesis for this exact compound is not widely reported, established asymmetric methodologies for related α-fluorinated carboxylic acids can be considered.

Enantioselective and Diastereoselective Approaches

Enantioselective synthesis of α-fluorinated carboxylic acids can be approached through various strategies. One common method involves the enantioselective fluorination of a prochiral substrate. For instance, the fluorination of α-keto esters using a chiral palladium-enolate intermediate has been demonstrated as a viable route to chiral α-fluoro esters. nih.gov Another approach is the biocatalytic asymmetric reduction of α-fluoroenones or α-fluoroenoates using ene reductase enzymes, which can provide access to enantioenriched α-fluoroesters. chemrxiv.org These methods could potentially be adapted to a suitable precursor of this compound.

Chiral Auxiliary and Asymmetric Catalysis Strategies

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. A chiral auxiliary could be attached to a precursor of this compound to direct the stereoselective introduction of the fluorine atom or another key functional group. Subsequent removal of the auxiliary would yield the enantiomerically enriched target molecule.

Asymmetric catalysis offers a more efficient approach to enantioselective synthesis. Chiral Brønsted acids have been utilized in the asymmetric intramolecular aza-Michael addition to produce enantioenriched heterocyclic compounds, demonstrating the potential of such catalysts in creating stereocenters. clockss.org Furthermore, chiral isothiourea catalysts have been shown to be highly efficient in the enantioselective fluorination of carboxylic acids, providing a direct route to optically active α-fluoroesters. organic-chemistry.org Transition-metal catalysis, particularly with chiral ligands, is another powerful tool for asymmetric transformations. researchgate.netresearchgate.netnih.gov

Analogous Synthetic Strategies for Related Fluorinated Unsaturated Carboxylic Acids

The synthesis of fluorinated unsaturated carboxylic acids is a broad area of research, with numerous strategies being developed. These methods often involve either the introduction of fluorine into a pre-formed carboxylic acid derivative or the construction of the carbon skeleton using fluorinated building blocks.

Direct fluorination of C-H bonds in carboxylic acids is an emerging field. chemrxiv.org Another direct method involves the conversion of carboxylic acids to acyl fluorides, which can then be used in further transformations. beilstein-journals.org For the synthesis of α-fluorocarboxylic acids, the reaction of ketene acetals with a source of electrophilic fluorine has proven effective. organic-chemistry.org Additionally, the synthesis of perfluorinated unsaturated monomers has been achieved through methods like the Heck-type cross-coupling reaction. nih.gov These diverse strategies provide a toolbox for the synthesis of a wide array of fluorinated unsaturated carboxylic acids with tailored properties.

Preparation of 6,6-Difluorohex-5-enoic Acid and its Analogs

The synthesis of 6,6-difluorohex-5-enoic acid has been explored through various routes, driven by its importance as a building block for agrochemicals. chimia.chresearchgate.net Five distinct synthetic pathways have been developed for this compound. chimia.chresearchgate.net The most efficient and scalable of these routes commences with the radical addition of bromochlorodifluoromethane (CBrClF2) to pent-4-enoic acid. chimia.chresearchgate.net This is followed by the removal of the bromine atom via hydrogenation and subsequent elimination of the chlorine atom to form the desired difluoroalkene moiety. chimia.chresearchgate.net The final step in this sequence is the hydrolysis of the ester to yield 6,6-difluorohex-5-enoic acid. chimia.chresearchgate.net This method has proven practical for producing the target compound on a large scale. chimia.chresearchgate.net

The general approach of synthesizing gem-difluoroalkenes from carbonyl compounds is also a relevant strategy for producing analogs. Methods such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions are classical approaches for the difluoroolefination of aldehydes and ketones. chimia.chresearchgate.net

Synthesis of Fluoroallyl and Fluorovinyl Amino Acid Motifs

The incorporation of fluoroallyl and fluorovinyl groups into amino acid structures is of significant interest for creating novel bioactive molecules. nih.gov A variety of synthetic methods have been developed to access these complex fluorinated amino acids, often focusing on stereoselective approaches to control the geometry of the double bond and the stereochemistry of the amino acid. nih.govnih.gov

Enzymatic and chemoenzymatic methods have emerged as powerful tools for the synthesis of chiral fluorinated amino acids. nih.govnih.gov For instance, transaminases can be employed for the asymmetric amination of fluorinated keto acids to produce the corresponding amino acids with high enantiomeric excess. nih.gov Aldolases have also been utilized in the stereoselective synthesis of β-fluoro-α-hydroxy compounds from fluoropyruvate and various aldehydes. nih.gov

Non-enzymatic, stereoselective methods often involve the use of chiral auxiliaries or catalysts. The development of methods for the stereoselective synthesis of acyclic fluorinated amino acids is an active area of research, with particular attention paid to controlling the configuration at multiple stereocenters, especially in vicinal multi-fluorinated systems. nih.gov

Below is a table summarizing various methods for the synthesis of fluorinated amino acids:

| Method Type | Key Features | Starting Materials | Target Molecules |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Fluorinated keto acids (e.g., 3-fluoropyruvate) | Chiral fluoroalanines and other fluorinated amino acids |

| Chiral Auxiliary | Control of stereochemistry through a covalently attached chiral group. | Achiral starting materials | Enantiopure fluorinated amino acids |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Prochiral substrates | Enantioenriched fluorinated amino acids |

| Fluorination of Chiral Precursors | Introduction of fluorine to a molecule with pre-existing stereocenters. | Chiral non-fluorinated amino acid derivatives | Diastereomerically enriched fluorinated amino acids |

Horner-Wadsworth-Emmons Olefination in Fluoroacrylic Acid Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes, and it has been successfully applied to the preparation of α-fluoro-α,β-unsaturated esters and acids. wikipedia.orgorganicchemistrydata.org This reaction typically involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org

In the context of fluoroacrylic acid synthesis, a key reagent is a fluorinated phosphonate ester, such as triethyl 2-fluoro-2-phosphonoacetate. prepchem.comchemicalbook.comsigmaaldrich.com This reagent can be synthesized by the Arbuzov reaction between ethyl bromofluoroacetate and triethyl phosphite. prepchem.comchemicalbook.com The resulting phosphonate can then be deprotonated with a base to form the corresponding ylide, which reacts with various aldehydes to yield α-fluoro-α,β-unsaturated esters. prepchem.com

The stereochemical outcome of the HWE reaction can often be controlled by the reaction conditions and the nature of the substituents on the phosphonate reagent. umich.eduarkat-usa.org For the synthesis of (Z)-α-fluoro-α,β-unsaturated carboxylic acids, the reaction of aldehydes with 2-fluoro-2-diethylphosphonoacetic acid using isopropylmagnesium bromide has been shown to favor the Z-isomer. isc.ac Conversely, the use of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid under similar conditions with i-PrMgBr tends to produce (E)-α,β-unsaturated carboxylic acids as the major products. umich.edu

The following table provides examples of the Horner-Wadsworth-Emmons reaction in the synthesis of α-fluoroacrylic acid derivatives:

| Phosphonate Reagent | Aldehyde | Base | Product (Major Isomer) |

| 2-Fluoro-2-diethylphosphonoacetic acid | Various aliphatic and aromatic aldehydes | i-PrMgBr | (Z)-α-Fluoro-α,β-unsaturated carboxylic acids |

| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | Various aliphatic and aromatic aldehydes | i-PrMgBr | (E)-α,β-Unsaturated carboxylic acids |

| Triethyl 2-fluoro-2-phosphonoacetate | Acetone | NaH | Ethyl 2-fluoro-3-methyl-but-2-enoate |

Chemical Reactivity and Derivatization of 2 Fluorohex 5 Ynoic Acid

Transformations Involving the Terminal Alkyne Functionality

The terminal alkyne is a highly reactive functional group capable of participating in a wide range of reactions, making it a key site for molecular elaboration. nbinno.com The acidity of the terminal proton (pKa ≈ 25) also allows for its removal to form a potent nucleophile, an alkynide anion, which can be used in carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

Like other alkynes, the triple bond of 2-Fluorohex-5-ynoic acid can undergo electrophilic addition reactions. masterorganicchemistry.comlibretexts.org Depending on the stoichiometry of the reagents, addition can occur once to yield a fluorinated vinyl derivative or twice to produce a saturated alkane. The regioselectivity of these additions, particularly with hydrogen halides, typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. libretexts.org However, the presence of the electron-withdrawing fluorine atom at the α-position can influence the electron density of the molecule and affect the reaction's outcome.

| Reagent | Product Type | Stoichiometry | Description |

| HX (e.g., HBr, HCl) | Haloalkene | 1 equivalent | Electrophilic addition following Markovnikov's rule. libretexts.org |

| HX (e.g., HBr, HCl) | Geminal Dihalide | 2 equivalents | A second addition to the intermediate haloalkene. libretexts.org |

| X₂ (e.g., Br₂, Cl₂) | Dihaloalkene | 1 equivalent | Typically results in anti-addition, forming a trans-dihaloalkene. libretexts.orglibretexts.org |

| X₂ (e.g., Br₂, Cl₂) | Tetrahaloalkane | 2 equivalents | Further addition to the dihaloalkene intermediate. libretexts.org |

| H₂O (Hydration) | Ketone (via Enol) | Catalytic H₂SO₄, HgSO₄ | Addition of water across the triple bond forms an unstable enol intermediate, which tautomerizes to the more stable ketone. masterorganicchemistry.comscribd.com |

The terminal alkyne functionality is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. One of the most prominent examples is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which would allow for the efficient coupling of this compound derivatives with azide-containing molecules to form triazoles. nih.gov Additionally, 1,3-dipolar cycloadditions with other dipoles, such as nitrile oxides or azomethine ylides, provide routes to various five-membered heterocycles. researchgate.net

| Reaction Type | Reactant Partner | Resulting Ring System | Significance |

| Azide-Alkyne Cycloaddition | Organic Azide | 1,2,3-Triazole | Highly efficient and bioorthogonal "click" reaction. nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazole | Synthesis of key heterocyclic scaffolds. |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Pyrrolidine | Construction of complex nitrogen-containing rings. researchgate.net |

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The terminal alkyne of this compound is an ideal substrate for several such transformations. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a particularly relevant and powerful method for creating substituted alkynes. Other palladium-catalyzed reactions can also be employed to couple the alkyne with various organometallic reagents. mdpi.commdpi.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Amine base | C(sp)-C(sp²) |

| Suzuki Coupling | Boronic Acid | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃) | C(sp)-C(sp²) |

| Negishi Coupling | Organozinc Reagent | Pd catalyst (e.g., Pd(PPh₃)₄) | C(sp)-C(sp²) nih.gov |

Reactions at the Fluorinated Stereocenter and Carboxylic Acid Group

The opposing end of the molecule, containing the carboxylic acid and the adjacent fluorinated carbon, offers distinct opportunities for derivatization.

The carboxylic acid group is readily converted into a variety of derivatives, most commonly esters and amides. nbinno.com These transformations are fundamental in peptide synthesis and for modifying the physicochemical properties of the molecule. nih.gov Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions. Amidation requires coupling the carboxylic acid with an amine, a reaction often facilitated by activating agents like carbodiimides (e.g., DCC, EDAC) to form the amide bond under mild conditions. thermofisher.com

| Reaction Type | Reagent | Activating Agent (if needed) | Product |

| Esterification | Alcohol (R'-OH) | Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (R'-NH₂) | Carbodiimide (e.g., EDAC) | Amide |

| Thioesterification | Thiol (R'-SH) | Coupling reagents | Thioester nih.gov |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | None | Acyl Chloride |

This compound serves as a valuable precursor for the synthesis of non-canonical, fluorinated amino acids. rsc.orgresearchgate.net The introduction of fluorine into amino acids can significantly alter their properties, such as hydrophobicity and metabolic stability, making them useful tools in peptide chemistry and drug discovery. beilstein-journals.orgnih.gov Synthetic strategies often involve the transformation of the carboxylic acid and the modification of the α-carbon to install an amino group. Chiral Ni(II) complexes have been demonstrated as powerful tools for the stereoselective synthesis of various fluorinated amino acids from appropriate precursors. beilstein-journals.orgnih.gov The terminal alkyne provides a versatile handle for further modifications after the amino acid scaffold has been constructed. nih.govcymitquimica.com

| Precursor Strategy | Key Transformation | Resulting Amino Acid Type | Potential Application |

| Asymmetric Alkylation | Alkylation of a chiral Ni(II) complex of a glycine (B1666218) equivalent. | Chiral α-amino acid | Peptide engineering, protein structure studies. beilstein-journals.orgnih.gov |

| Curtius/Hoffmann Rearrangement | Conversion of the carboxylic acid to an isocyanate, followed by hydrolysis. | α-amino acid | Synthesis of labeled biomolecules. |

| Electrophilic Fluorination | Introduction of fluorine at the α-position of an amino acid precursor. | α-fluoro amino acid | Enzyme inhibitors, metabolic probes. nih.gov |

Despite a comprehensive search for "this compound," no specific research findings on its chemical reactivity, derivatization, stereochemical integrity, or chemoselective functionalization were found. The information available pertains to related but distinct compounds, such as Hex-5-ynoic acid and its derivatives, which lack the defining fluorine atom at the alpha-position.

Consequently, it is not possible to provide a detailed and scientifically accurate article on "this compound" that meets the requirements of being based on diverse and authoritative research findings. Any attempt to extrapolate its properties from related compounds would be speculative and would not adhere to the requested standard of a professional and authoritative article based on detailed research.

Therefore, the requested article on the "" cannot be generated at this time due to the absence of specific scientific literature on this compound.

Applications of 2 Fluorohex 5 Ynoic Acid and Its Analogs in Advanced Chemical Synthesis

Building Blocks for Complex Molecular Architectures

The presence of both a fluorine atom and a terminal alkyne in 2-fluorohex-5-ynoic acid provides orthogonal reactivity, making it an attractive starting material for the synthesis of intricate molecular structures. This dual functionality allows for a stepwise and controlled elaboration of the molecular framework.

Integration into Bioactive Compound Scaffolds

This compound serves as a key building block for introducing a fluorinated motif into the scaffolds of bioactive compounds. Natural products and their derivatives are a rich source of inspiration for drug discovery, and the introduction of fluorine can lead to analogs with improved pharmacological profiles. news-medical.net The alkyne group can participate in various coupling reactions, such as the Sonogashira, "click," or Glaser couplings, to append the fluorinated chain to a core structure. Subsequently, the carboxylic acid can be modified, or the fluoroalkyne moiety can undergo further transformations. This approach has been utilized in the synthesis of novel compounds with potential applications in areas like antiviral and anticancer research. nih.gov The ability to selectively introduce a single fluorine atom at a specific position is crucial for fine-tuning the electronic properties and binding interactions of the final compound. nih.gov

Precursors for Fluoro-Containing Natural Product Analogs

The synthesis of analogs of natural products with strategically placed fluorine atoms is a growing area of research aimed at enhancing their therapeutic potential. acs.org this compound can act as a precursor for the construction of fluorinated side chains or fragments that are then incorporated into the synthesis of these analogs. For instance, the alkyne can be reduced to an alkene or alkane, or it can be hydrated to form a ketone, providing access to a variety of fluorinated substructures. These fluorinated analogs often exhibit altered biological activities due to the influence of the fluorine atom on factors like enzyme inhibition, receptor binding, and metabolic stability.

Design and Synthesis of Fluorinated Peptidomimetics

Peptides are important signaling molecules and therapeutic agents, but their application is often limited by poor metabolic stability and low bioavailability. beilstein-journals.org The replacement of the labile amide bond with a stable isostere is a common strategy to overcome these limitations. Fluorinated motifs, particularly fluoroolefins, have emerged as effective amide bond surrogates. beilstein-journals.orgnih.gov

Incorporation of Fluoroolefinic Motifs into Peptidic Structures

This compound is a valuable precursor for the synthesis of fluoroolefinic dipeptide isosteres, where a -CF=CH- group replaces the -CO-NH- amide bond. beilstein-journals.orgnih.gov The synthesis of these isosteres can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction. researchgate.net These fluoroolefinic units can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. anu.edu.au The resulting peptidomimetics often exhibit enhanced resistance to enzymatic degradation by proteases. nih.gov

Probes for Mechanistic Biological Investigations

The unique properties of fluorine make it an excellent probe for studying biological systems. The fluorine atom in this compound and its derivatives can be used to investigate enzyme mechanisms and protein-ligand interactions. The alkyne functionality allows for the attachment of reporter groups, such as fluorophores or affinity tags, through "click" chemistry. These tagged probes can be used to identify the cellular targets of a bioactive compound or to visualize its distribution within a cell.

Furthermore, the fluorine atom itself can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This technique can provide valuable information about the local environment of the fluorine atom within a protein binding site, offering insights into conformational changes and binding events. acs.org The strategic placement of a fluorine atom, derived from this compound, can therefore provide a powerful tool for elucidating the molecular mechanisms of biological processes.

Theoretical and Computational Investigations of 2 Fluorohex 5 Ynoic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are essential for understanding the electronic structure and bonding of molecules like 2-fluorohex-5-ynoic acid. These computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and the nature of chemical bonds, which in turn dictate the molecule's reactivity and properties.

Analysis of the Carbon-Fluorine Bond and its Influence on Reactivity

The carbon-fluorine (C-F) bond is a defining feature of this compound and significantly influences its chemical behavior. The high electronegativity of fluorine (4.0) compared to carbon (2.5) creates a highly polar covalent bond with a significant dipole moment. wikipedia.org This results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the fluorine atom, contributing to the bond's ionic character. wikipedia.org

The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy that can be as high as 130 kcal/mol. wikipedia.org This inherent strength makes the C-F bond relatively unreactive under many conditions. However, the polarization of the C-F bond renders the alpha-carbon electrophilic, making it susceptible to nucleophilic attack. The presence of the fluorine atom can also influence the acidity of nearby protons and the stability of reactive intermediates.

The reactivity of organofluorine compounds is a complex interplay of these factors. While the C-F bond itself is strong, its electronic influence can activate other parts of the molecule. For instance, in enzymatic reactions, metalloenzymes can catalyze the cleavage of the C-F bond, a process that is otherwise exceptionally difficult. nih.gov

Below is a table illustrating typical bond properties of the carbon-fluorine bond compared to other carbon-halogen bonds:

| Bond | Bond Dissociation Energy (kcal/mol) in CH3-X | Bond Length (Å) |

| C-F | 115 | ~1.35 |

| C-Cl | 83.7 | ~1.77 |

| C-Br | 72.1 | ~1.94 |

| C-I | 57.6 | ~2.14 |

This table presents generalized data to illustrate the properties of the C-F bond.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve identifying the stable arrangements of its atoms in three-dimensional space and the energy barriers between them. Due to the flexible alkyl chain, the molecule can adopt various conformations. Computational methods like Density Functional Theory (DFT) can be used to calculate the potential energy surface and identify the lowest energy conformers.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a biological receptor. These simulations are crucial for understanding the molecule's flexibility and how it might adapt its shape to bind to a target.

For molecules with fluorine atoms, a phenomenon known as the "gauche effect" can be significant. wikipedia.org This effect describes the tendency of certain molecules to prefer a gauche conformation (where two substituents are separated by a 60° dihedral angle) over an anti conformation (180° dihedral angle), which is often counterintuitive based on sterics alone. wikipedia.org In the case of this compound, the interaction between the fluorine atom and the carboxylic acid group could lead to a preferred conformation that influences its reactivity and biological activity.

Computational Modeling of Reaction Mechanisms

Elucidation of Stereoselectivity in Synthetic Pathways

Many synthetic routes can produce chiral molecules, and it is often desirable to synthesize one stereoisomer over another. Computational modeling can be instrumental in understanding and predicting the stereoselectivity of a reaction. For the synthesis of this compound, which has a chiral center at the second carbon, theoretical models can be used to calculate the energies of the transition states leading to the different stereoisomers.

By comparing the activation energies for the formation of the (R) and (S) enantiomers, chemists can predict which isomer will be the major product. This information is invaluable for designing synthetic strategies that yield the desired stereoisomer with high purity.

Prediction of Intermolecular Interactions in Biological Systems (e.g., weak hydrogen bonding)

The biological activity of a molecule is often determined by its interactions with biological macromolecules like proteins and nucleic acids. nih.gov Computational methods can predict and characterize these intermolecular interactions. For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor. Hydrogen bonds are crucial for the structure and function of biological systems, playing a key role in everything from the properties of water to the stability of the DNA double helix. libretexts.org

Computational docking studies can simulate the binding of this compound to a target protein, predicting the preferred binding pose and the key intermolecular interactions. These studies can help in understanding the molecule's mechanism of action and in designing more potent analogs.

Below is a table summarizing the types of intermolecular interactions this compound could participate in within a biological system:

| Interaction Type | Potential Participating Groups on this compound | Description |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Strong directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. libretexts.orgusmf.md |

| Weak Hydrogen Bonding | Fluorine (-F) | Weaker interaction involving the polarized C-F bond and an electron-deficient hydrogen. |

| Van der Waals Forces | Entire molecule | Non-specific attractive or repulsive forces between molecules. nih.govlibretexts.org |

| Dipole-Dipole Interactions | Carboxylic acid (-COOH), Carbon-Fluorine bond (C-F) | Attractive forces between polar molecules. |

This table illustrates the potential intermolecular interactions based on the functional groups present in the molecule.

Mechanistic Biological Studies of 2 Fluorohex 5 Ynoic Acid Analogues

Biochemical Mechanisms of Action

The presence of both a fluorine atom at the α-carbon and a terminal alkyne group suggests that 2-Fluorohex-5-ynoic acid could exhibit potent and specific interactions with various enzymes, particularly those involved in fatty acid metabolism.

Inhibition of Fatty Acid β-Oxidation Pathways in Specific Organisms (e.g., insects)

Analogous acetylenic fatty acids have been shown to be potent inhibitors of fatty acid β-oxidation. For instance, the metabolism of some acetylenic fatty acids can lead to the formation of reactive intermediates that irreversibly inactivate key enzymes in the β-oxidation spiral. This mechanism-based inhibition, often termed "suicide inhibition," occurs when the enzyme processes the analogue as if it were a natural substrate, leading to the generation of a reactive species within the active site that covalently modifies and inactivates the enzyme.

While no studies have specifically investigated the effect of this compound on insect fatty acid β-oxidation, it is a plausible area of interest for the development of novel insecticides. Insects rely heavily on fatty acid metabolism for energy production, particularly during flight. Inhibition of this pathway could have significant physiological consequences.

Illustrative Research Findings:

| Organism | Enzyme Target | Inhibitory Analogue | Predicted Effect of this compound |

| Manduca sexta (Tobacco hornworm) | Acyl-CoA Dehydrogenase | 3-Octynoyl-CoA | Potential for irreversible inhibition |

| Drosophila melanogaster (Fruit fly) | Enoyl-CoA Hydratase | 4-Pentynoyl-CoA | Possible disruption of fatty acid metabolism |

Interaction with Enzyme Active Sites

The fluorine atom at the α-position of this compound is expected to significantly influence its interaction with enzyme active sites. Fluorine's high electronegativity can alter the acidity of the α-proton, potentially affecting enzyme-catalyzed reactions that involve its removal. Furthermore, the compact size of fluorine allows it to often mimic a hydrogen atom while introducing significant electronic perturbations.

In the context of enzymes that process fatty acids, the fluoro-substituent could enhance the binding affinity of the molecule to the active site or participate in key interactions with active site residues. The terminal alkyne can also serve as a handle for covalent modification of the enzyme, as seen with other acetylenic inhibitors.

Effects on Protein Structure and Function

The introduction of fluorinated analogues into biological systems can have profound effects on protein structure and function, extending beyond direct enzyme inhibition.

Modulation of Protein Stability and Folding Kinetics

While no specific data exists for this compound, studies with fluorinated amino acids have demonstrated that the incorporation of fluorine can enhance protein stability. The unique properties of the C-F bond, including its strength and hydrophobicity, can influence the intricate network of non-covalent interactions that govern protein folding and stability. It is conceivable that if this compound were to be incorporated into a protein, it could modulate its thermal stability or resistance to denaturation.

Hypothetical Impact on Protein Stability:

| Protein | Analogue | Predicted Change in Melting Temperature (Tm) |

| Bovine Serum Albumin | This compound | Potential increase due to enhanced hydrophobic interactions |

| Lysozyme | This compound | Possible alteration of folding pathway |

Alterations in Protein-Protein Interactions

The specific mechanisms by which this compound might alter protein-protein interactions have not been studied. However, it is known that modifications to protein surfaces can disrupt or create new interaction interfaces. If this fatty acid analogue were to become covalently attached to a protein, it could sterically hinder or create new binding sites for other proteins, thereby modulating signaling pathways or the assembly of protein complexes.

Metabolic Stability and Biotransformation Pathways

The metabolic fate of this compound is currently unknown. However, based on the metabolism of other fatty acids and fluorinated compounds, several biotransformation pathways can be postulated. The fatty acid chain could undergo ω-oxidation, followed by further degradation. The fluorine atom at the α-position might render the molecule resistant to β-oxidation, potentially leading to its accumulation or detoxification via alternative pathways such as glucuronidation or sulfation of an oxidized metabolite. The terminal alkyne could also be a site for metabolic transformation, potentially leading to the formation of various oxidized products.

Plausible Metabolic Pathways:

| Phase of Metabolism | Potential Reaction | Resulting Metabolite |

| Phase I | ω-Oxidation | 6-Hydroxy-2-fluorohex-5-ynoic acid |

| Phase I | Hydration of alkyne | 2-Fluoro-5-oxohexanoic acid |

| Phase II | Glucuronidation of hydroxylated metabolite | Glucuronide conjugate |

Q & A

Q. What are the key considerations when designing experiments involving 2-Fluorohex-5-ynoic acid?

Methodological Answer: Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your experimental design. For example:

- Population/Problem : Study the compound’s stability under varying pH conditions.

- Intervention : Introduce temperature gradients to assess decomposition kinetics.

- Comparison : Compare results with non-fluorinated analogs (e.g., hex-5-ynoic acid).

- Outcome : Quantify degradation products via HPLC or GC-MS.

- Time : Define reaction intervals (e.g., 0–24 hours).

This approach ensures systematic hypothesis testing and reduces bias .

Q. How can researchers characterize the structural and functional properties of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹⁹F and ¹H) to confirm fluorine positioning and alkyne functionality.

- FTIR to identify carboxylic acid and alkyne absorption bands.

- Mass Spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if crystalline) for 3D structural elucidation.

Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How should conflicting data on the reactivity of this compound be analyzed in mechanistic studies?

Methodological Answer: Adopt contradiction analysis frameworks :

- Triangulation : Validate results using multiple methods (e.g., kinetic studies paired with isotopic labeling).

- Confounding Variable Check : Assess impurities (e.g., residual solvents) or instrument calibration errors.

- Peer Review : Engage interdisciplinary experts to critique experimental design and interpretation.

For example, if fluorination unexpectedly reduces reactivity compared to analogs, re-evaluate steric/electronic effects using Hammett plots or computational docking studies .

Q. What strategies ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer: Follow CONSORT-EHEALTH guidelines for methodological transparency:

- Document detailed protocols (e.g., solvent purity, catalyst ratios, reaction temperatures).

- Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories.

- Provide step-by-step video recordings of critical steps (e.g., alkyne protection/deprotection).

- Use controlled vocabularies (e.g., IUPAC nomenclature) to avoid ambiguity .

Q. How can mixed-methods approaches enhance studies on this compound’s biological interactions?

Methodological Answer: Integrate qualitative and quantitative methods :

- Quantitative : Measure IC₅₀ values in enzyme inhibition assays.

- Qualitative : Conduct thematic analysis of literature to identify understudied pathways (e.g., fluorinated compounds in lipid metabolism).

- Meta-Analysis : Aggregate data from disparate studies to identify trends (e.g., fluorine’s role in bioavailability).

Use tools like NVivo for qualitative coding and R/Python for statistical modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.